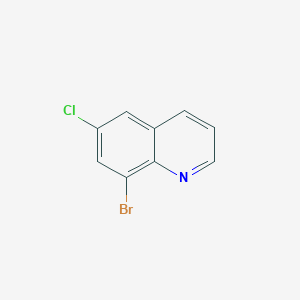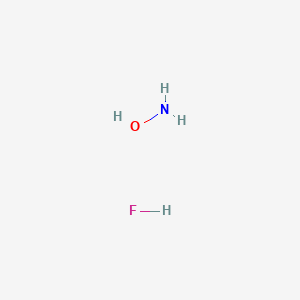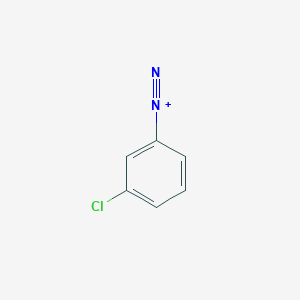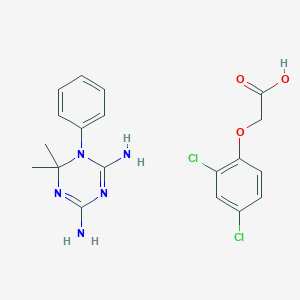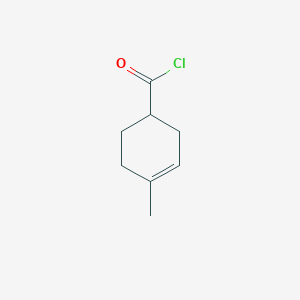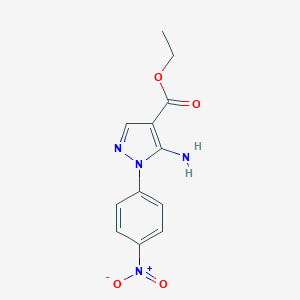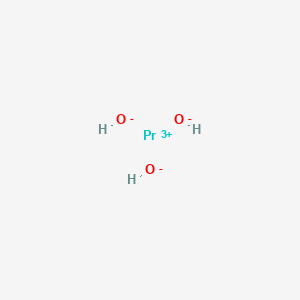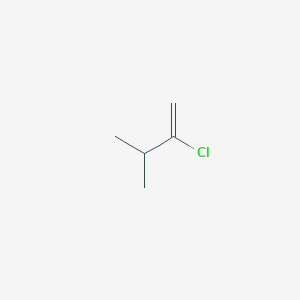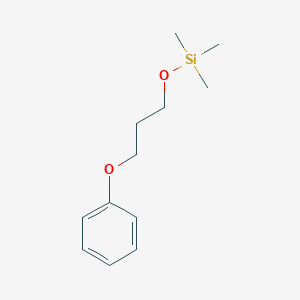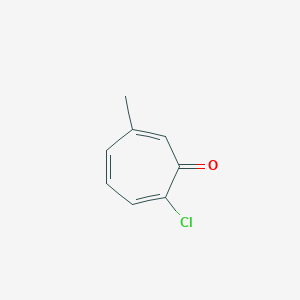
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was first developed by Acadia Pharmaceuticals in 2009. ACP-105 is a promising compound for research purposes due to its ability to selectively target androgen receptors in specific tissues without affecting other tissues. This makes it a potentially useful tool for studying the effects of androgens in various physiological and pathological conditions.
Mecanismo De Acción
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one works by selectively binding to androgen receptors in specific tissues, such as the skeletal muscle and bone tissues. This results in increased protein synthesis and muscle growth, as well as increased bone density. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to be highly selective for androgen receptors, with minimal activity on other receptors such as the estrogen receptor.
Biochemical and Physiological Effects:
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to have a number of biochemical and physiological effects in animal models. These include increased muscle mass and strength, increased bone density, and improved insulin sensitivity. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is its high selectivity for androgen receptors in specific tissues. This makes it a potentially useful tool for studying the effects of androgens in these tissues, without affecting other tissues. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one. One area of interest is its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the safety and efficacy of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one, and to explore its potential therapeutic applications in various conditions.
Métodos De Síntesis
The synthesis of 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one involves several steps starting from commercially available starting materials. The first step involves the preparation of 2-chloro-6-methylphenol, which is then converted to the corresponding 2-chloro-6-methylphenyl ketone. The ketone is then reacted with cycloheptadiene in the presence of a Lewis acid catalyst to form the desired cycloheptadienone product. The final step involves the selective reduction of the ketone group to form the cycloheptadienol product, which can be further purified to obtain 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to have a high affinity for androgen receptors, particularly in the skeletal muscle and bone tissues. This makes it a potentially useful tool for studying the effects of androgens on these tissues. 2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one has been shown to increase muscle mass and strength in animal models, and it may have potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Propiedades
Número CAS |
16939-67-6 |
|---|---|
Nombre del producto |
2-Chloro-6-methylcyclohepta-2,4,6-trien-1-one |
Fórmula molecular |
C8H7ClO |
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
2-chloro-6-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO/c1-6-3-2-4-7(9)8(10)5-6/h2-5H,1H3 |
Clave InChI |
AMMHMEQVNCGLON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC=C1)Cl |
SMILES canónico |
CC1=CC(=O)C(=CC=C1)Cl |
Sinónimos |
2,4,6-Cycloheptatrien-1-one, 2-chloro-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



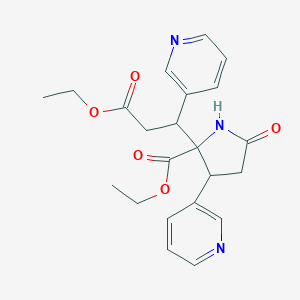
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
